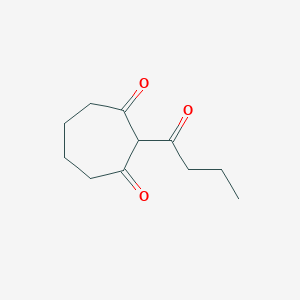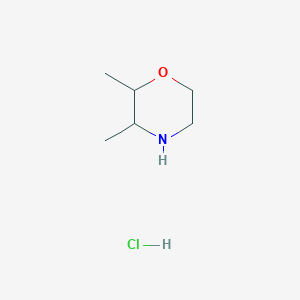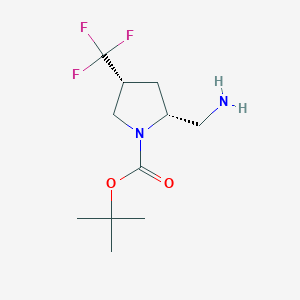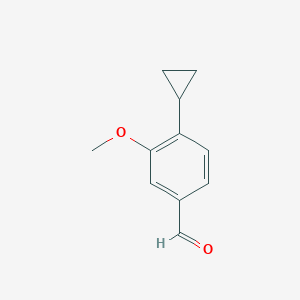![molecular formula C11H16ClN3 B13062038 4-[(2-Chlorophenyl)methyl]piperazin-1-amine](/img/structure/B13062038.png)
4-[(2-Chlorophenyl)methyl]piperazin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Chlorophenyl)methyl]piperazin-1-amine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in various pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is characterized by the presence of a piperazine ring substituted with a 2-chlorophenylmethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenyl)methyl]piperazin-1-amine can be achieved through several methods. One common approach involves the reaction of 1-(2-chlorobenzyl)piperazine with ammonia or an amine under suitable conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base like sodium hydroxide .
Industrial Production Methods
Industrial production of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . These methods are scalable and can be optimized for high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Chlorophenyl)methyl]piperazin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Aplicaciones Científicas De Investigación
4-[(2-Chlorophenyl)methyl]piperazin-1-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of biological pathways and interactions.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(2-Chlorophenyl)methyl]piperazin-1-amine involves its interaction with specific molecular targets. As a piperazine derivative, it can act as a GABA receptor agonist, binding directly and selectively to muscle membrane GABA receptors. This interaction causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms .
Comparación Con Compuestos Similares
Similar Compounds
Cetirizine: A well-known antihistamine that contains a piperazine ring.
Aripiprazole: An antipsychotic drug with a piperazine moiety.
Quetiapine: Another antipsychotic that includes a piperazine structure.
Uniqueness
4-[(2-Chlorophenyl)methyl]piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Unlike other piperazine derivatives, it has a 2-chlorophenylmethyl group that enhances its binding affinity and selectivity for certain receptors .
Propiedades
Fórmula molecular |
C11H16ClN3 |
|---|---|
Peso molecular |
225.72 g/mol |
Nombre IUPAC |
4-[(2-chlorophenyl)methyl]piperazin-1-amine |
InChI |
InChI=1S/C11H16ClN3/c12-11-4-2-1-3-10(11)9-14-5-7-15(13)8-6-14/h1-4H,5-9,13H2 |
Clave InChI |
AKDDNNPIDNFRAW-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


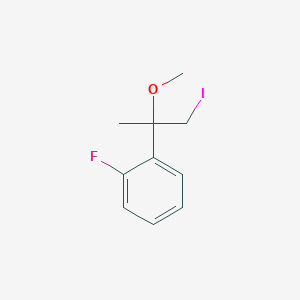
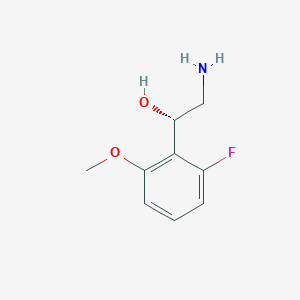
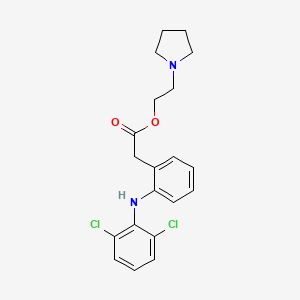
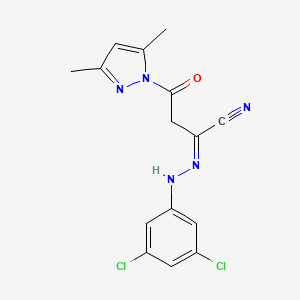
![1-[(3-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid](/img/structure/B13061974.png)
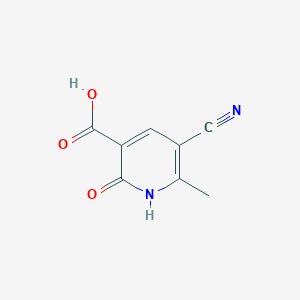
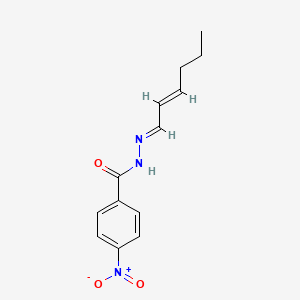
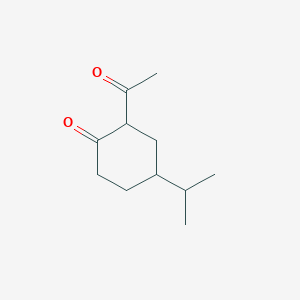
![5,5-Difluoro-N-((S)-3-((1R,3R,5S)-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl)-1-phenylpropyl)-1-methylpiperidine-3-carboxamide](/img/structure/B13061993.png)
